molecular formula C18H15ClN2O2 B2434128 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 899753-08-3

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2434128
CAS No.: 899753-08-3
M. Wt: 326.78
InChI Key: RUTCOEPJJOBJLV-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone class. This compound is characterized by the presence of a chlorobenzyl group and a methoxyphenyl group attached to a pyridazinone core. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-chlorobenzyl chloride with 2-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one.

    Reduction: Formation of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)dihydropyridazin-3(2H)-one.

    Substitution: Formation of 2-(2-substituted benzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives.

Scientific Research Applications

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    2-(2-methoxybenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one: Contains an additional methoxy group, potentially altering its chemical properties and reactivity.

    2-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: The position of the methoxy group is different, which can influence its interaction with molecular targets.

Uniqueness

2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the specific combination of the chlorobenzyl and methoxyphenyl groups attached to the pyridazinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-17-9-5-3-7-14(17)16-10-11-18(22)21(20-16)12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTCOEPJJOBJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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